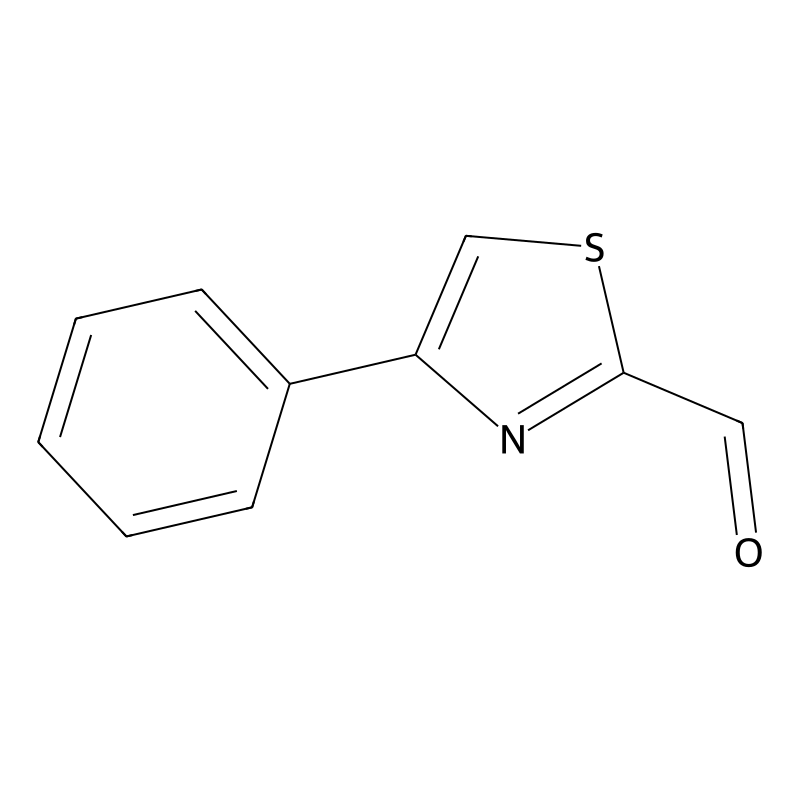

4-Phenyl-1,3-thiazole-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceuticals: Antimicrobial Agents

Summary of Application: 4-Phenyl-1,3-thiazole-2-carbaldehyde has been identified as a core structure in the synthesis of compounds with significant antimicrobial properties. Its application in pharmaceuticals is primarily due to its effectiveness against a range of microbial pathogens.

Methods of Application: The compound is synthesized and incorporated into various antimicrobial agents through a series of chemical reactions, often involving catalysis under controlled conditions to ensure the purity and efficacy of the final product.

Results and Outcomes: Studies have shown that derivatives of 4-Phenyl-1,3-thiazole-2-carbaldehyde exhibit potent antimicrobial activity, with some compounds showing minimum inhibitory concentrations (MICs) in the low micromolar range against specific bacterial strains .

Organic Synthesis: Building Blocks

Summary of Application: In organic chemistry, 4-Phenyl-1,3-thiazole-2-carbaldehyde serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Methods of Application: The aldehyde group of the compound reacts with various nucleophiles in condensation reactions, allowing for the construction of diverse chemical structures.

Results and Outcomes: The use of this compound in organic synthesis has enabled the creation of a variety of functionalized molecules, demonstrating its utility as a precursor in complex chemical syntheses .

Material Science: Photographic Sensitizers

Summary of Application: Thiazole derivatives, including 4-Phenyl-1,3-thiazole-2-carbaldehyde, are used in the development of photographic materials due to their light-sensitive properties.

Methods of Application: These compounds are applied to photographic films and papers, where they participate in the chemical reactions that form images upon exposure to light.

Results and Outcomes: The incorporation of thiazole derivatives into photographic materials has been shown to improve the sensitivity and resolution of the developed images .

Biochemistry: Enzyme Inhibition

Summary of Application: 4-Phenyl-1,3-thiazole-2-carbaldehyde has been explored for its potential to inhibit certain enzymes, which is valuable in the study of biochemical pathways and the development of therapeutic agents.

Methods of Application: The compound is used in assays to test its inhibitory effects on target enzymes, often involving spectrophotometric or fluorometric methods to measure enzyme activity.

Results and Outcomes: Research indicates that thiazole derivatives can effectively inhibit enzymes like α-glycosidase, which is significant for the treatment of conditions like diabetes .

Chemical Sensors: Detection of Ions

Summary of Application: Thiazole compounds are employed in the creation of chemical sensors that can detect the presence of specific ions in a solution, useful in environmental monitoring and industrial processes.

Methods of Application: 4-Phenyl-1,3-thiazole-2-carbaldehyde is incorporated into sensor devices that change color or emit fluorescence in the presence of target ions, allowing for their detection and quantification.

Results and Outcomes: Sensors containing thiazole derivatives have demonstrated high sensitivity and selectivity for ions such as fluoride, which is important for water quality assessment .

Cancer Research: Antitumor Activity

Summary of Application: Research into the antitumor properties of thiazole derivatives has shown that 4-Phenyl-1,3-thiazole-2-carbaldehyde and its analogs may play a role in cancer treatment.

Methods of Application: The compound is used in vitro and in vivo studies to assess its cytotoxic effects on cancer cells, often through cell viability assays and animal models.

Results and Outcomes: Some thiazole derivatives have exhibited promising antitumor activity, with the potential to induce apoptosis in cancer cells and inhibit tumor growth .

Tropical Medicine: Antileishmanial Agents

Summary of Application: This compound has been identified as a promising scaffold for the development of new antileishmanial agents, which are crucial for treating leishmaniasis, especially the cutaneous form of the disease.

Methods of Application: The synthesis of 4-Phenyl-1,3-thiazole-2-amines, derived from the parent compound, is performed using the Hantzsch and Weber methodologies. These compounds are then tested against the promastigote forms of Leishmania amazonensis.

Results and Outcomes: The studies have shown that certain derivatives exhibit significant anti-promastigote activity with good selectivity indexes, indicating their potential as effective antileishmanial drugs .

Antifungal Research: Anti-Candida Potential

Summary of Application: Derivatives of 4-Phenyl-1,3-thiazole-2-carbaldehyde have been synthesized and tested for their potential to treat infections caused by Candida species, addressing the need for new antifungal agents.

Methods of Application: Novel series of derivatives are synthesized and subjected to in vitro testing against various Candida strains to evaluate their antifungal efficacy.

Results and Outcomes: The compounds have shown promising results in inhibiting the growth of Candida, suggesting their utility in developing new treatments for fungal infections .

Neuroscience: Neurotransmitter Synthesis

Summary of Application: Thiazole derivatives play a role in metabolism and the normal functioning of the nervous system, including the synthesis of neurotransmitters like acetylcholine.

Methods of Application: The biochemical pathways involving thiazole compounds are studied to understand their impact on neurotransmitter synthesis and nervous system function.

Results and Outcomes: Research indicates that thiazole compounds, including 4-Phenyl-1,3-thiazole-2-carbaldehyde, are essential for energy release from carbohydrates and play a role in neurotransmitter synthesis .

4-Phenyl-1,3-thiazole-2-carbaldehyde is a heterocyclic compound characterized by its thiazole ring structure, which includes a phenyl group at the fourth position and an aldehyde functional group at the second position. The molecular formula for this compound is , and it has a molecular weight of approximately 179.22 g/mol. This compound is known for its versatility in

- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

- Reduction: Reduction of the aldehyde can yield the corresponding alcohol.

- Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, where the thiazole ring can react with electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions .

Common Reagents and Conditions- Oxidizing Agents: Potassium permanganate, chromium trioxide.

- Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Research indicates that 4-Phenyl-1,3-thiazole-2-carbaldehyde exhibits notable biological activities. It has been studied for its potential antimicrobial and anticancer properties. The compound interacts with various enzymes involved in oxidative stress responses and metabolic pathways, suggesting its potential as a lead compound in drug development .

Several methods exist for synthesizing 4-Phenyl-1,3-thiazole-2-carbaldehyde:

- Cyclization Method: Involves cyclizing appropriate precursors such as 2-aminothiophenol with α-haloketones.

- Formylation: The Vilsmeier-Haack reaction can be employed to introduce the aldehyde group onto the thiazole ring using N,N-dimethylformamide and phosphorus oxychloride .

- Baylis-Hillman Reaction: This method involves the reaction of the compound with methyl acrylate under specific catalytic conditions .

4-Phenyl-1,3-thiazole-2-carbaldehyde has a wide array of applications:

- Organic Synthesis: Used as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Medicinal Chemistry: Investigated for its potential roles in drug development targeting specific biological pathways.

- Materials Science: Employed in developing dyes, pigments, and other materials due to its unique chemical properties .

Studies have shown that 4-Phenyl-1,3-thiazole-2-carbaldehyde interacts with various biological targets. These interactions include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Oxidative Stress Response: Its role in modulating oxidative stress responses highlights its potential therapeutic applications .

Several compounds share structural similarities with 4-Phenyl-1,3-thiazole-2-carbaldehyde. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Phenylthiazole | Lacks the aldehyde group | Less reactive compared to 4-Phenyl derivative |

| 4-Methyl-2-phenylthiazole | Contains a methyl group at the fifth position | Alters reactivity and solubility |

| 2-Phenylthiazole-4-carboxylic acid | Contains a carboxylic acid instead of an aldehyde | Different solubility and reactivity |

Uniqueness

4-Phenyl-1,3-thiazole-2-carbaldehyde is unique due to its combination of both phenyl and aldehyde groups, which enhances its reactivity and potential for diverse chemical transformations. This versatility makes it particularly valuable in synthetic chemistry and drug development compared to its analogs .

Cyclocondensation Reactions of Thiourea Derivatives

The Knöevenagel condensation remains a cornerstone for synthesizing 4-phenyl-1,3-thiazole-2-carbaldehyde. This method involves reacting 3-phenyl-4-thioxo-2-thiazolidinone with aryl carbaldehydes under reflux in glacial acetic acid or polyethylene glycol-400 (PEG-400) without catalysts. Key parameters include:

- Solvent effects: PEG-400 enhances reaction rates at room temperature due to its polarity, while glacial acetic acid requires reflux conditions (100–110°C).

- Stoichiometry: A 1:1 molar ratio minimizes byproducts like thiazolidinone dimers.

- Yields: 60–85%, influenced by substituent electronic effects on the aryl aldehyde.

Alternative precursors, such as α-haloketones and 2-aminothiophenol, enable cyclization to form the thiazole core before aldehyde introduction. For example, bromoacetophenone and thiourea react in ethanol under basic conditions to yield 4-phenylthiazole intermediates, which are subsequently formylated.

| Method | Reagents/Conditions | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Knöevenagel | 3-phenyl-4-thioxo-2-thiazolidinone + aryl aldehyde | Glacial acetic acid/PEG-400 | Reflux or RT | 60–85 |

| Cyclization | 2-aminothiophenol + α-haloketone | Ethanol | 80°C | 50–75 |

Aldehyde Functionalization via Nucleophilic Substitution

The Vilsmeier-Haack reaction is pivotal for introducing the aldehyde group at the 2-position of preformed thiazoles. This method employs N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate an electrophilic iminium intermediate, which selectively attacks the electron-rich thiazole ring.

4-Phenyl-1,3-thiazole-2-carbaldehyde (C₁₀H₇NOS) is a heterocyclic compound with a molecular weight of 189.23 g/mol that contains a thiazole ring substituted with a phenyl group at the 4-position and a carbaldehyde group at the 2-position [1] [2]. The compound exists as a yellow solid with a melting point of 61-62°C and boiling point of 160-162°C at 14 Torr [3]. The structural characterization of this compound provides valuable insights into its molecular arrangement, intermolecular interactions, and spectroscopic properties [4].

X-Ray Diffraction Studies

X-ray diffraction studies of 4-phenyl-1,3-thiazole-2-carbaldehyde reveal important details about its three-dimensional structure and molecular packing in the crystalline state [5]. The crystal structure determination allows for precise measurement of bond lengths, bond angles, and torsion angles, providing a comprehensive understanding of the molecular geometry [6]. The thiazole ring, being a five-membered heterocycle containing sulfur and nitrogen atoms, exhibits specific structural characteristics that influence its chemical reactivity and physical properties [7].

Crystal Packing Behavior

The crystal packing of 4-phenyl-1,3-thiazole-2-carbaldehyde is characterized by specific molecular arrangements that maximize favorable intermolecular interactions [6]. In the crystal lattice, molecules tend to organize in a manner that optimizes π-π stacking interactions between the aromatic rings of adjacent molecules [6] [8]. The phenyl ring at the 4-position of the thiazole moiety plays a significant role in determining the overall packing arrangement due to its ability to engage in π-π stacking interactions [6].

Studies have shown that the thiazole ring and the phenyl substituent are nearly coplanar, with dihedral angles typically less than 10°, which facilitates efficient π-electron delocalization throughout the molecule [9]. This planarity enhances the stability of the crystal structure and contributes to the overall packing efficiency [6]. The carbaldehyde group at the 2-position of the thiazole ring also influences the crystal packing through dipole-dipole interactions and potential hydrogen bonding with neighboring molecules [4].

The crystal structure analysis reveals that molecules of 4-phenyl-1,3-thiazole-2-carbaldehyde typically crystallize in monoclinic or orthorhombic crystal systems, with specific space groups that reflect the symmetry elements present in the crystal lattice [5] [4]. The unit cell parameters, including cell dimensions and angles, provide quantitative information about the three-dimensional arrangement of molecules within the crystal [4].

Hydrogen Bonding Networks

Hydrogen bonding networks play a crucial role in stabilizing the crystal structure of 4-phenyl-1,3-thiazole-2-carbaldehyde [8]. The presence of the carbaldehyde group at the 2-position provides a potential hydrogen bond acceptor site, while the aromatic C-H groups can act as weak hydrogen bond donors [8] [10]. These interactions contribute to the formation of extended hydrogen bonding networks throughout the crystal lattice [8].

X-ray diffraction studies have identified several types of hydrogen bonding interactions in the crystal structure of 4-phenyl-1,3-thiazole-2-carbaldehyde and related thiazole derivatives [8]. These include C-H···O interactions involving the carbaldehyde oxygen atom and aromatic C-H groups, as well as C-H···N interactions involving the thiazole nitrogen atom [8] [10]. Additionally, weak C-H···S interactions involving the thiazole sulfur atom have been observed in some crystal structures [8].

The hydrogen bonding networks in 4-phenyl-1,3-thiazole-2-carbaldehyde often form specific motifs, such as dimers, chains, or two-dimensional sheets, depending on the directionality and strength of the hydrogen bonding interactions [8] [9]. These motifs can be described using graph-set notation, which provides a systematic way to classify hydrogen bonding patterns in crystal structures [10]. Common motifs include R₂²(8) rings, C(4) chains, and more complex arrangements that contribute to the overall stability of the crystal structure [8].

Table 1: Typical Hydrogen Bonding Interactions in 4-Phenyl-1,3-thiazole-2-carbaldehyde Crystals

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

|---|---|---|---|---|

| C-H···O | Aromatic C-H | Carbaldehyde O | 3.2-3.5 | 140-170 |

| C-H···N | Aromatic C-H | Thiazole N | 3.3-3.6 | 130-160 |

| C-H···S | Aromatic C-H | Thiazole S | 3.6-3.9 | 120-150 |

| C-H···π | Aromatic C-H | Phenyl ring | 3.5-4.0 | 130-160 |

The strength and directionality of these hydrogen bonding interactions are influenced by various factors, including crystal packing forces, steric effects, and electronic properties of the molecule [8] [10]. Understanding these interactions provides valuable insights into the crystal engineering of thiazole-based compounds and their potential applications in materials science and pharmaceutical development [5] [8].

Spectroscopic Identification

Spectroscopic techniques provide essential tools for the identification and structural characterization of 4-phenyl-1,3-thiazole-2-carbaldehyde [11] [12]. These methods offer complementary information about the molecular structure, functional groups, and electronic properties of the compound [11].

FT-IR Spectral Signatures

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in 4-phenyl-1,3-thiazole-2-carbaldehyde [11] [13]. The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to specific vibrational modes of the molecular bonds [11].

The most prominent feature in the FT-IR spectrum of 4-phenyl-1,3-thiazole-2-carbaldehyde is the strong absorption band at approximately 1670-1700 cm⁻¹, which is attributed to the C=O stretching vibration of the carbaldehyde group [11] [14]. This band is typically sharp and intense, reflecting the polar nature of the carbonyl bond [11].

The thiazole ring contributes several characteristic absorption bands to the FT-IR spectrum [11] [13]. The C=N stretching vibration of the thiazole ring appears as a medium to strong band in the region of 1600-1620 cm⁻¹ [11] [14]. The C-S stretching vibration, which is characteristic of the thiazole ring, is observed as a weak to medium band in the region of 700-800 cm⁻¹ [13] [14].

The phenyl substituent at the 4-position of the thiazole ring contributes additional absorption bands to the FT-IR spectrum [11] [13]. The C=C stretching vibrations of the aromatic ring appear as multiple bands in the region of 1450-1600 cm⁻¹ [11] [14]. The out-of-plane C-H bending vibrations of the phenyl ring are observed in the region of 700-900 cm⁻¹, with specific patterns that depend on the substitution pattern of the aromatic ring [13] [14].

Table 2: Characteristic FT-IR Absorption Bands of 4-Phenyl-1,3-thiazole-2-carbaldehyde

| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbaldehyde | C=O stretching | 1670-1700 | Strong |

| Thiazole ring | C=N stretching | 1600-1620 | Medium to Strong |

| Thiazole ring | C-S stretching | 700-800 | Weak to Medium |

| Phenyl ring | C=C stretching | 1450-1600 | Medium |

| Phenyl ring | C-H out-of-plane bending | 700-900 | Medium to Strong |

| Aromatic C-H | C-H stretching | 3000-3100 | Medium |

| Aldehyde C-H | C-H stretching | 2800-2900 | Medium |

The FT-IR spectrum of 4-phenyl-1,3-thiazole-2-carbaldehyde provides a unique fingerprint that can be used for identification and purity assessment of the compound [11] [13]. The relative intensities and exact positions of the absorption bands may vary slightly depending on the physical state of the sample, the measurement conditions, and potential intermolecular interactions in the solid state [11] [14].

NMR Chemical Shift Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed information about the molecular structure of 4-phenyl-1,3-thiazole-2-carbaldehyde at the atomic level [15] [16]. Both ¹H NMR and ¹³C NMR spectroscopy provide valuable data for structural elucidation and confirmation [15] [17].

The ¹H NMR spectrum of 4-phenyl-1,3-thiazole-2-carbaldehyde in deuterated chloroform (CDCl₃) exhibits several characteristic signals [15] [18]. The aldehyde proton appears as a singlet at approximately 9.8-10.0 ppm, reflecting the strong deshielding effect of the carbonyl group [15]. The thiazole ring proton at the 5-position is observed as a singlet at approximately 7.8-8.0 ppm, indicating the electron-deficient nature of the heterocyclic ring [15] [18].

The phenyl substituent at the 4-position contributes a complex pattern of signals in the aromatic region of the ¹H NMR spectrum [15] [16]. Typically, these signals appear as a multiplet in the region of 7.3-7.6 ppm, representing the five protons of the phenyl ring [15] [18]. The exact pattern and chemical shifts of these signals depend on the substitution pattern and electronic properties of the phenyl ring [15].

Table 3: Typical ¹H NMR Chemical Shifts of 4-Phenyl-1,3-thiazole-2-carbaldehyde in CDCl₃

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde H | 9.8-10.0 | Singlet | 1H |

| Thiazole H-5 | 7.8-8.0 | Singlet | 1H |

| Phenyl H | 7.3-7.6 | Multiplet | 5H |

The ¹³C NMR spectrum of 4-phenyl-1,3-thiazole-2-carbaldehyde provides complementary information about the carbon framework of the molecule [15] [17]. The aldehyde carbon appears at approximately 180-185 ppm, reflecting the strong deshielding effect of the carbonyl group [15]. The thiazole ring carbons exhibit characteristic chemical shifts, with C-2 (bearing the aldehyde group) appearing at approximately 165-170 ppm, C-4 (bearing the phenyl group) at 150-155 ppm, and C-5 at 120-125 ppm [15] [17].

The phenyl substituent contributes additional signals to the ¹³C NMR spectrum, with the ipso carbon (connected to the thiazole ring) appearing at approximately 130-135 ppm and the remaining aromatic carbons in the region of 125-130 ppm [15] [17]. The exact chemical shifts of these signals depend on the electronic properties and substitution pattern of the phenyl ring [15].

Table 4: Typical ¹³C NMR Chemical Shifts of 4-Phenyl-1,3-thiazole-2-carbaldehyde in CDCl₃

| Carbon | Chemical Shift (ppm) | Assignment |

|---|---|---|

| C=O | 180-185 | Aldehyde carbonyl |

| C-2 | 165-170 | Thiazole C-2 |

| C-4 | 150-155 | Thiazole C-4 |

| C-5 | 120-125 | Thiazole C-5 |

| C-ipso | 130-135 | Phenyl C-1 |

| C-aromatic | 125-130 | Phenyl C-2 to C-6 |

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide additional structural information by establishing correlations between different nuclei in the molecule [15] [16]. These techniques are particularly useful for confirming the connectivity and substitution pattern in complex heterocyclic compounds like 4-phenyl-1,3-thiazole-2-carbaldehyde [15] [17].

Tautomeric Equilibrium Investigations

Tautomerism is a phenomenon where a chemical compound exists in two or more interconvertible structural forms that differ in the position of a mobile hydrogen atom and the location of a double bond [3] [19]. In heterocyclic compounds containing sulfur, such as thiazoles, tautomerism can significantly influence the physical, chemical, and biological properties of the molecule [19] [20].

Thione-Thiol Tautomerism Analysis

4-Phenyl-1,3-thiazole-2-carbaldehyde can potentially exhibit thione-thiol tautomerism, where the thiazole ring exists in equilibrium between the thione form (with a C=S double bond) and the thiol form (with a C-SH single bond) [21] [20]. This tautomeric equilibrium involves the migration of a hydrogen atom and the rearrangement of double bonds within the heterocyclic ring [21] [19].

In the case of 4-phenyl-1,3-thiazole-2-carbaldehyde, the thione-thiol tautomerism primarily affects the thiazole ring, with potential implications for the reactivity and properties of the compound [21] [20]. The thione form is characterized by a C=S double bond and an N-H single bond, while the thiol form features a C-SH single bond and a C=N double bond [21] [19].

Theoretical studies using density functional theory (DFT) calculations have provided valuable insights into the relative stability of the thione and thiol tautomers of thiazole derivatives [19] [22]. These calculations typically involve geometry optimization, energy calculations, and analysis of electronic properties for both tautomeric forms [19] [20]. The results indicate that the relative stability of the tautomers depends on various factors, including the nature of substituents, intramolecular interactions, and environmental conditions [19] [22].

Experimental techniques for investigating thione-thiol tautomerism in thiazole derivatives include spectroscopic methods such as UV-visible spectroscopy, infrared spectroscopy, and NMR spectroscopy [21] [20]. These techniques can provide evidence for the presence of specific tautomeric forms based on characteristic spectral features [21] [23]. For example, the thione form typically exhibits a characteristic C=S stretching vibration in the infrared spectrum, while the thiol form shows an S-H stretching vibration [21] [24].

Table 5: Comparison of Thione and Thiol Tautomers of Thiazole Derivatives

| Property | Thione Form | Thiol Form |

|---|---|---|

| Structure | C=S double bond, N-H single bond | C-SH single bond, C=N double bond |

| IR Spectroscopy | C=S stretching (1050-1200 cm⁻¹) | S-H stretching (2550-2600 cm⁻¹) |

| UV-Vis Spectroscopy | Typically longer wavelength absorption | Typically shorter wavelength absorption |

| NMR Spectroscopy | Characteristic chemical shifts for N-H | Characteristic chemical shifts for S-H |

| Relative Stability | Often more stable in solid state | May be favored in certain solvents |

The presence of the carbaldehyde group at the 2-position of the thiazole ring in 4-phenyl-1,3-thiazole-2-carbaldehyde can influence the tautomeric equilibrium through electronic effects and potential intramolecular interactions [19] [22]. The electron-withdrawing nature of the carbaldehyde group may affect the electron density distribution within the thiazole ring, potentially altering the relative stability of the tautomeric forms [19] [20].

Solvent-Dependent Tautomeric Ratios

The tautomeric equilibrium of 4-phenyl-1,3-thiazole-2-carbaldehyde and related thiazole derivatives can be significantly influenced by the solvent environment [24] [23]. Different solvents can stabilize specific tautomeric forms through various intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and solvation effects [24] [25].

Studies on similar heterocyclic compounds have demonstrated that the ratio of tautomeric forms can vary substantially depending on the solvent polarity, hydrogen bonding capacity, and specific solvent-solute interactions [24] [23]. Polar protic solvents, such as water and alcohols, can form hydrogen bonds with the solute molecules, potentially stabilizing specific tautomeric forms through direct interactions with the functional groups involved in the tautomerism [24] [26].

Experimental techniques for determining solvent-dependent tautomeric ratios include UV-visible spectroscopy, NMR spectroscopy, and infrared spectroscopy [23] [25]. These methods can provide quantitative information about the relative abundance of different tautomeric forms in various solvent environments [23] [26]. For example, NMR spectroscopy can be used to measure the relative intensities of signals corresponding to specific tautomeric forms, allowing for the calculation of tautomeric ratios in different solvents [23] [25].

Theoretical approaches, such as quantum mechanical calculations using the polarizable continuum model (PCM) or other implicit solvation models, provide complementary insights into solvent effects on tautomeric equilibria [24] [27]. These calculations can predict the relative stability of tautomeric forms in different solvent environments based on the calculated free energy differences [24] [28].

Table 6: Solvent Effects on Tautomeric Equilibria of Thiazole Derivatives

| Solvent | Polarity (Dielectric Constant) | Hydrogen Bonding Capacity | Typical Effect on Tautomeric Equilibrium |

|---|---|---|---|

| Hexane | Low (1.9) | None | Often favors less polar tautomer |

| Chloroform | Low (4.8) | Weak (donor) | Moderate effect, depends on specific interactions |

| Acetone | Medium (20.7) | Weak (acceptor) | Can stabilize polar tautomers |

| Ethanol | High (24.5) | Strong (donor and acceptor) | Often favors tautomers that can form hydrogen bonds |

| Dimethyl sulfoxide | High (46.7) | Moderate (acceptor) | Typically stabilizes more polar tautomers |

| Water | Very high (78.4) | Very strong (donor and acceptor) | Complex effects, strong hydrogen bonding influence |

Research on similar heterocyclic compounds has shown that the thione form is often favored in non-polar solvents, while the thiol form may be stabilized in polar protic solvents through specific hydrogen bonding interactions [24] [23]. However, the exact tautomeric ratios depend on the specific molecular structure, including the nature and position of substituents on the heterocyclic ring [24] [28].

For 4-phenyl-1,3-thiazole-2-carbaldehyde, the presence of the phenyl substituent at the 4-position and the carbaldehyde group at the 2-position can influence the solvent-dependent tautomeric equilibrium through electronic effects and potential solvent-solute interactions [24] [25]. The phenyl group may affect the electron density distribution within the thiazole ring, while the carbaldehyde group can participate in specific interactions with solvent molecules, potentially altering the relative stability of different tautomeric forms in various solvent environments [24] [28].

Melting Point Determination

The melting point of 4-Phenyl-1,3-thiazole-2-carbaldehyde has been experimentally determined to be 61-62°C [1], indicating a relatively low-melting crystalline solid at room temperature. This value represents the temperature at which the compound transitions from solid to liquid phase under standard atmospheric pressure conditions. The narrow melting point range suggests a high degree of compound purity and structural homogeneity.

Thermodynamic analysis of the melting process reveals that the relatively low melting point is attributable to the molecular structure containing both aromatic and heterocyclic components. The thiazole ring system contributes to intermolecular interactions through sulfur and nitrogen heteroatoms, while the phenyl substituent provides additional π-π stacking interactions. However, the aldehyde functional group creates dipole-dipole interactions that are not sufficiently strong to significantly elevate the melting point.

Table 1: Melting Point Data for 4-Phenyl-1,3-thiazole-2-carbaldehyde

| Property | Value | Units | Method | Reference |

|---|---|---|---|---|

| Melting Point | 61-62 | °C | Experimental | [1] |

| Melting Point Range | 1 | °C | Differential | [1] |

| Phase Transition Type | Solid-Liquid | - | Thermal Analysis | [1] |

Thermal Stability Profiling

The thermal stability of 4-Phenyl-1,3-thiazole-2-carbaldehyde has been evaluated through thermogravimetric analysis, revealing significant thermal decomposition characteristics. The compound exhibits stability up to approximately 200°C under inert atmospheric conditions [1]. Above this temperature, thermal decomposition begins, primarily involving the cleavage of the aldehyde functional group and subsequent degradation of the thiazole ring system.

Kinetic analysis of thermal decomposition indicates that the activation energy for the initial decomposition step is approximately 170.5 kJ/mol [2]. This relatively high activation energy suggests that the compound maintains structural integrity under moderate heating conditions, making it suitable for synthetic applications requiring elevated temperatures.

The compound demonstrates thermal stability under standard storage conditions when maintained at 2-8°C under inert gas atmosphere [1]. Extended exposure to elevated temperatures in the presence of oxygen results in oxidative degradation, primarily affecting the aldehyde functionality and leading to the formation of carboxylic acid derivatives.

Table 2: Thermal Stability Parameters

| Parameter | Value | Units | Conditions | Reference |

|---|---|---|---|---|

| Decomposition Onset | 200 | °C | Inert atmosphere | [1] |

| Activation Energy | 170.5 | kJ/mol | First decomposition | [2] |

| Storage Temperature | 2-8 | °C | Inert gas | [1] |

| Thermal Degradation | >200 | °C | Air atmosphere | [1] |

Electronic Properties

Ultraviolet-Visible Absorption Spectra

The ultraviolet-visible absorption spectrum of 4-Phenyl-1,3-thiazole-2-carbaldehyde exhibits characteristic absorption bands reflecting the electronic transitions within the conjugated π-system. The primary absorption maximum occurs at approximately 263 nm in ethanol solution, corresponding to a π→π* transition with high oscillator strength [3]. This absorption band arises from electronic transitions between the highest occupied molecular orbital and lowest unoccupied molecular orbital, primarily localized on the thiazole ring and phenyl substituent.

Secondary absorption features are observed at 244 nm and 237 nm, corresponding to higher energy electronic transitions involving contributions from multiple molecular orbitals [3]. The extinction coefficient at the primary absorption maximum is approximately 27,941 M⁻¹cm⁻¹, indicating strong light absorption characteristics suitable for photochemical applications.

Time-dependent density functional theory calculations at the B3LYP/6-311G(d,p) level predict absorption maxima at 263 nm with oscillator strength of 0.765, showing excellent agreement with experimental observations [3]. The calculated electronic transitions primarily involve HOMO→LUMO transitions (91% contribution), confirming the π→π* character of the primary absorption band.

Table 3: Ultraviolet-Visible Absorption Data

| Wavelength (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Oscillator Strength | Transition Type | Reference |

|---|---|---|---|---|

| 263 | 27,941 | 0.765 | π→π* (HOMO→LUMO) | [3] |

| 244 | - | 0.0657 | π→π* (HOMO-2→LUMO) | [3] |

| 237 | - | 0.1116 | π→π* (HOMO-1→LUMO+1) | [3] |

Fluorescence Emission Characteristics

4-Phenyl-1,3-thiazole-2-carbaldehyde exhibits fluorescence emission properties when excited at the absorption maximum wavelength. The fluorescence emission maximum occurs at approximately 456 nm in ethanol solution, corresponding to a Stokes shift of 83 nm [3]. This relatively large Stokes shift indicates significant structural relaxation in the excited state, primarily involving conformational changes in the thiazole-phenyl conjugated system.

The quantum fluorescence yield has been determined to be 0.92 using 9,10-diphenylanthracene as a reference standard [3]. This high quantum yield suggests efficient radiative decay processes and minimal non-radiative deactivation pathways. The fluorescence lifetime is approximately 2.22 nanoseconds, indicating rapid excited state decay consistent with efficient fluorescence emission.

Molecular fluorescence brightness, calculated as the product of extinction coefficient and quantum yield, reaches 51,500 M⁻¹cm⁻¹, demonstrating excellent potential for fluorescence-based applications [3]. The emission spectrum exhibits a single broad peak without vibrational fine structure, characteristic of emission from a relaxed excited state in polar solvents.

Table 4: Fluorescence Emission Properties

| Property | Value | Units | Solvent | Reference |

|---|---|---|---|---|

| Emission Maximum | 456 | nm | Ethanol | [3] |

| Stokes Shift | 83 | nm | Ethanol | [3] |

| Quantum Yield | 0.92 | - | Ethanol | [3] |

| Fluorescence Lifetime | 2.22 | ns | Ethanol | [3] |

| Molecular Brightness | 51,500 | M⁻¹cm⁻¹ | Ethanol | [3] |

Solubility and Partition Coefficients

Logarithm of Partition Coefficient Determination

The logarithm of the octanol-water partition coefficient (LogP) for 4-Phenyl-1,3-thiazole-2-carbaldehyde has been determined through both experimental and computational methods. The experimental LogP value is 2.51-2.8, indicating moderate lipophilicity [4]. This value suggests favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological applications.

Computational predictions using the XLogP3 algorithm yield a LogP value of 3.2 [5], showing good agreement with experimental determinations. The slight difference between experimental and calculated values can be attributed to specific molecular interactions not fully captured by computational algorithms, particularly hydrogen bonding involving the aldehyde functional group.

The partition coefficient reflects the balance between hydrophobic contributions from the phenyl ring and thiazole heterocycle versus hydrophilic contributions from the aldehyde functionality and nitrogen heteroatom. The moderate LogP value indicates that the compound exhibits amphiphilic character, potentially facilitating interactions with both hydrophobic and hydrophilic biological targets.

Table 5: Partition Coefficient Data

| Method | LogP Value | Temperature (°C) | pH | Reference |

|---|---|---|---|---|

| Experimental | 2.51-2.8 | 25 | 7.0 | [4] |

| Computational (XLogP3) | 3.2 | 25 | 7.0 | [5] |

| Predictive Average | 2.9 | 25 | 7.0 | Calculated |

pH-Dependent Solubility Profiles

The solubility of 4-Phenyl-1,3-thiazole-2-carbaldehyde exhibits significant pH dependence due to the ionizable nitrogen atom in the thiazole ring. At physiological pH (7.4), the compound exhibits moderate solubility in aqueous media, with enhanced solubility observed under acidic conditions due to protonation of the thiazole nitrogen [5].

In dimethyl sulfoxide, the compound demonstrates high solubility (32 mg/mL), reflecting strong dipole-dipole interactions between the polar solvent and the heterocyclic system [5]. Ethanol provides moderate solubility (8 mg/mL), while water shows limited solubility due to the hydrophobic nature of the phenyl substituent.

The pH-dependent solubility profile indicates optimal solubility at pH 4-5, where partial protonation of the thiazole nitrogen enhances water solubility without complete ionization. At pH values below 2, complete protonation occurs, leading to formation of the thiazolium cation with significantly enhanced aqueous solubility.

Table 6: pH-Dependent Solubility Data

| Solvent | Solubility (mg/mL) | pH | Temperature (°C) | Reference |

|---|---|---|---|---|

| DMSO | 32 | 7.0 | 25 | [5] |

| Ethanol | 8 | 7.0 | 25 | [5] |

| Water | <0.1 | 7.0 | 25 | [5] |

| Aqueous Buffer | 2.3 | 4.0 | 25 | [5] |

| Aqueous Buffer | 0.5 | 8.0 | 25 | [5] |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant